molecular formula C9H9N3O2 B15218894 (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate

Cat. No.: B15218894
M. Wt: 191.19 g/mol
InChI Key: AQZNULXJKNGRRB-WEVVVXLNSA-N
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Description

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is a valuable chemical synthon designed for research and development applications, particularly in the field of medicinal chemistry and heterocyclic synthesis. This compound features an electron-deficient pyrimidinylidene ring system conjugated with a cyanoacetate group, a structural motif known to be a key intermediate in the preparation of diverse nitrogen-containing heterocycles . Its molecular framework is analogous to other cyanoacetate derivatives, such as those based on quinazoline and thiazolidine, which are frequently employed as building blocks for compounds with potential biological activities . Researchers can utilize this compound as a precursor for the synthesis of more complex molecular architectures. Its reactive sites make it suitable for use in multi-component reactions and cyclocondensation processes to generate libraries of drug-like molecules for biological screening . The mechanism of action for derivatives stemming from this core structure often involves interaction with biological targets such as enzyme kinases (e.g., EGFR, BRAF ), which are relevant in anticancer research . The intramolecular hydrogen bonding, as observed in similar Z-isomer quinazoline structures, can influence the compound's tautomeric state, planarity, and overall binding affinity to biological targets . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+

InChI Key

AQZNULXJKNGRRB-WEVVVXLNSA-N

Isomeric SMILES

CC(=O)OC(/C=C/1\NC=CC=N1)C#N

Canonical SMILES

CC(=O)OC(C=C1NC=CC=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4,6-Diphenyl-pyrimidin-2(1H)-one-5-carboxylate

Structural Features: Contains a pyrimidin-2(1H)-one core with phenyl and ester substituents. Lacks the cyano group present in the target compound. Synthesis: Synthesized via oxidative aromatization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using activated carbon (100 wt%) and molecular oxygen at 120°C, achieving 78% yield . Key Differences:

  • Yield : High efficiency (78%) under mild oxidative conditions compared to methods requiring metal catalysts (e.g., Cu/TBHP systems).

5-(Methylsulfanyl)-imidazo-thiopyrano-thieno-pyrimidin-2(3H)-one (Compound 107)

Structural Features: A fused polycyclic system with sulfur atoms in thiopyran and thieno moieties, and a methylsulfanyl substituent. Synthesis: Derived from nitrile intermediates reacting with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, followed by alkylation with methyl iodide . Key Differences:

  • Electronic Effects: Sulfur atoms introduce electron-rich regions, contrasting with the electron-withdrawing cyano group in the target compound.

1-(4-Hydroxy-3,5-diphenyl-oxadiazol-5-yl)pyrimidin-2(1H)-one (28-I/28-II Mixture)

Structural Features: Pyrimidinone fused with an oxadiazole ring and phenyl substituents. Synthesis: Low-yield (3%) formation via cyclization, isolated as a mixture of tautomers (28-I:28-II = 65:35) from ethyl acetate . Key Differences:

  • Synthetic Efficiency : Significantly lower yield compared to oxidative aromatization methods (e.g., 78% in ), likely due to tautomerization challenges.

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structural Features : Pyrimidine core with thioether and thietane-ether substituents.
Synthesis : Prepared by reacting ethyl 2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate with 2-chloromethylthiirane .
Key Differences :

  • Functional Groups: Thioether and thietane moieties enhance lipophilicity, contrasting with the polar cyano group.
  • Reactivity : Thietane’s ring strain may facilitate ring-opening reactions, a property absent in the target compound.

Spiro[benzothiophene-pyrrolidine-indoline] Derivatives

Structural Features: Spirocyclic systems combining benzothiophene, pyrrolidine, and indoline moieties. Synthesis: Formed via refluxing (E)-ethyl 2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate with isatins and sarcosine in methanol . Key Differences:

  • Applications: Suited for materials science due to crystallinity, whereas the target compound’s cyano group may favor pharmaceutical applications.

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Structural Features Synthesis Method Yield Key Properties
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate Cyano, acetate, pyrimidinone Not detailed in evidence N/A High electrophilicity due to cyano
Ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate Phenyl, ester, pyrimidinone Oxidative aromatization 78% Mild conditions, high yield
Compound 107 Fused sulfur rings, methylsulfanyl Nitrile/acetate alkylation N/A Lipophilic, steric hindrance
28-I/28-II mixture Oxadiazole, phenyl Cyclization in ethyl acetate 3% Tautomerization, low yield
Compound 1 Thioether, thietane Thiirane reaction N/A Ring-strain reactivity
Spiro derivatives Spirocyclic, benzothiophene Reflux with sarcosine N/A High crystallinity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (E)-1-cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate and related ylidene-acetate derivatives?

  • The compound can be synthesized via condensation reactions between cyanoacetate derivatives and pyrimidine-containing carbonyl precursors. For example, metal-free protocols in polar solvents like PEG 400 or water have been used for analogous ylidene-acetates, achieving high yields (>85%) under mild conditions . Ethyl diazoacetate and isocyanides are also key reagents in multicomponent reactions to form spirocyclic ylidene-acetates, as demonstrated in spiro[indoline-pyrrolidine] systems .

Q. How can the stereochemical configuration (E/Z) of the ylidene moiety be confirmed experimentally?

  • 1H NMR spectroscopy is critical for distinguishing E/Z isomers. For instance, the coupling constant (J) between olefinic protons in (E)-isomers typically ranges from 12–16 Hz, while (Z)-isomers show smaller J values (6–10 Hz). In the case of ethyl (E)-2-(2-oxoacenaphthylen-1(2H)-ylidene)acetate, the (E)-configuration was confirmed by a J value of 6 Hz for the olefinic proton . X-ray crystallography (using SHELX or WinGX suites) provides definitive proof of stereochemistry, as seen in spirocyclic analogs .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>99% by area normalization) . HRMS (ESI/TOF) confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) . Multinuclear NMR (1H, 13C, DEPT-135) identifies functional groups: the cyano group appears as a singlet near δ 115–120 ppm in 13C NMR, while the acetate methyl resonates at δ 1.3–1.5 ppm in 1H NMR .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Dynamic effects : Conformational exchange in solution (e.g., hindered rotation around the ylidene bond) may cause splitting. Variable-temperature NMR (VT-NMR) can identify such behavior by observing coalescence of peaks at elevated temperatures .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish genuine signals from impurities. For example, in ethyl (E)-2-(2-oxoacenaphthylen-1(2H)-ylidene)acetate, HSQC confirmed correlations between olefinic protons and carbons, ruling out diastereomeric contaminants .

Q. What computational tools are suitable for modeling the electronic structure and reactivity of this compound?

  • DFT calculations (e.g., Gaussian, ORCA) can predict UV-Vis absorption spectra (TD-DFT), frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For instance, the ylidene group’s electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks .
  • Molecular docking (AutoDock Vina) may predict binding affinities if the compound is studied for biological activity (e.g., enzyme inhibition) .

Q. How can catalytic asymmetric synthesis be applied to generate enantiomerically enriched derivatives?

  • Rhodium-catalyzed asymmetric hydrogenation has been used for analogous chroman-ylidene acetates, achieving up to 96% enantiomeric excess (ee) with chiral phosphine ligands . Optimizing reaction parameters (pressure, solvent polarity) is critical—e.g., hydrogenating (E)-2-(chroman-4-ylidene)acetate in THF at 50 bar H2 yielded 96% ee .

Key Methodological Notes

  • Crystallography : Use SHELXL for refining structures against high-resolution data. For twinned crystals, employ the HKLF5 format in SHELXL to model twin domains.
  • Synthetic Optimization : Screen solvents (PEG 400, water) and catalysts (Fe, Rh) to balance yield and stereoselectivity .
  • Data Reproducibility : Validate NMR assignments by spiking with authentic standards or using 2D techniques (e.g., NOESY for spatial proximity) .

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